4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide 4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034582-85-7
VCID: VC7126946
InChI: InChI=1S/C17H23N5OS/c1-20-16(11-15(19-20)13-4-5-13)21-6-8-22(9-7-21)17(23)18-12-14-3-2-10-24-14/h2-3,10-11,13H,4-9,12H2,1H3,(H,18,23)
SMILES: CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)NCC4=CC=CS4
Molecular Formula: C17H23N5OS
Molecular Weight: 345.47

4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

CAS No.: 2034582-85-7

Cat. No.: VC7126946

Molecular Formula: C17H23N5OS

Molecular Weight: 345.47

* For research use only. Not for human or veterinary use.

4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide - 2034582-85-7

Specification

CAS No. 2034582-85-7
Molecular Formula C17H23N5OS
Molecular Weight 345.47
IUPAC Name 4-(5-cyclopropyl-2-methylpyrazol-3-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Standard InChI InChI=1S/C17H23N5OS/c1-20-16(11-15(19-20)13-4-5-13)21-6-8-22(9-7-21)17(23)18-12-14-3-2-10-24-14/h2-3,10-11,13H,4-9,12H2,1H3,(H,18,23)
Standard InChI Key DWFUTPJDDDNDHQ-UHFFFAOYSA-N
SMILES CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)NCC4=CC=CS4

Introduction

Potential Applications

Based on its structure, this compound could be explored for:

  • Pharmacological activity: Pyrazole derivatives are often studied for anti-inflammatory, anticancer, and antimicrobial activities.

  • Drug design: The combination of functional groups suggests potential as a ligand for molecular targets like enzymes or receptors.

Synthesis and Characterization

The synthesis of such compounds typically involves:

  • Stepwise assembly of the core structure: Likely through cyclization reactions to form the pyrazole ring.

  • Functional group modifications: Introduction of the cyclopropyl and thiophene groups.

  • Final derivatization: Coupling with piperazine carboxamide.

Characterization techniques include:

  • NMR Spectroscopy (1H and 13C): To confirm the molecular framework.

  • Mass Spectrometry (MS): To determine molecular weight and purity.

  • X-ray Crystallography: For structural confirmation if crystalline forms are available.

Biological Evaluation

To assess its potential utility:

  • In Vitro Studies: Screening against biological targets (e.g., enzymes, cancer cell lines).

  • In Silico Docking Studies: Predicting binding affinity to target proteins.

  • ADMET Profiling: Evaluating absorption, distribution, metabolism, excretion, and toxicity.

Data Table Example

PropertyDescription
Molecular FormulaC18_{18}H24_{24}N4_{4}O2_{2}S
Molecular Weight~360 g/mol
Key Functional GroupsPyrazole, Cyclopropyl, Thiophene, Piperazine Carboxamide
Predicted LogPModerate (indicative of lipophilicity)
Potential ApplicationsAnti-inflammatory, Anticancer

If you have access to specialized databases or experimental data on this compound, more specific details could be provided regarding its synthesis, characterization, and biological activity. Let me know if you'd like assistance with further research or analysis.

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